molecular formula C12H9BrFNOS2 B13378934 5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B13378934
M. Wt: 346.2 g/mol
InChI Key: VMPCRVOQEFXATB-POHAHGRESA-N
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Description

5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: is a heterocyclic compound that contains a thiazolidinone core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and fluorine atoms in the benzylidene moiety adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-bromo-4-fluorobenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolidinones, while oxidation can produce sulfone derivatives .

Scientific Research Applications

5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromo-4-fluorobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C12H9BrFNOS2

Molecular Weight

346.2 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-fluorophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H9BrFNOS2/c1-2-15-11(16)10(18-12(15)17)6-7-3-4-9(14)8(13)5-7/h3-6H,2H2,1H3/b10-6-

InChI Key

VMPCRVOQEFXATB-POHAHGRESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)F)Br)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)F)Br)SC1=S

Origin of Product

United States

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